molecular formula C18H19N9O2 B276668 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine

2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine

Cat. No. B276668
M. Wt: 393.4 g/mol
InChI Key: ZUBRNRYYZPHYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMA-401 and is known for its ability to target and inhibit the activity of a specific protein known as the angiotensin II type 2 receptor (AT2R).

Mechanism of Action

EMA-401 works by selectively inhibiting the activity of 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine, which is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, inflammation, and cell growth. 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine is known to have a counter-regulatory effect on the angiotensin II type 1 receptor (AT1R), which is involved in the development of various cardiovascular diseases. By inhibiting 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine, EMA-401 promotes the activity of AT1R, leading to beneficial effects on cardiovascular function.
Biochemical and Physiological Effects:
The inhibition of 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine by EMA-401 has been shown to have various biochemical and physiological effects, including the promotion of vasodilation, the reduction of oxidative stress and inflammation, and the inhibition of cell growth and migration. These effects have been observed in various animal models and in vitro studies, suggesting that EMA-401 has potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

EMA-401 has several advantages for lab experiments, including its high selectivity and potency for 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively short half-life and the need for further optimization of its synthesis and formulation.

Future Directions

There are several future directions for research on EMA-401, including the optimization of its synthesis and formulation, the investigation of its potential applications in various diseases, and the development of novel analogs with improved pharmacological properties. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of EMA-401 on 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine and to identify potential biomarkers for patient selection and monitoring. Overall, EMA-401 represents a promising compound for scientific research, with potential applications in various fields.

Synthesis Methods

The synthesis of EMA-401 involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzaldehyde. This intermediate is then reacted with 2-ethyl-2H-tetrazol-5-amine in the presence of a base to form the final product, EMA-401. The synthesis of EMA-401 has been reported in various research articles, and the purity and yield of the compound can be optimized through modifications of the reaction conditions.

Scientific Research Applications

EMA-401 has been extensively studied for its potential applications in various fields, including pain management, cardiovascular diseases, and cancer. In preclinical studies, EMA-401 has shown promising results in reducing pain and inflammation in animal models of neuropathic pain and osteoarthritis. The compound has also been shown to have cardioprotective effects in animal models of heart failure and hypertension. In addition, EMA-401 has been investigated for its potential anticancer properties, as 2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine is known to be overexpressed in various types of cancer.

properties

Molecular Formula

C18H19N9O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-ethyl-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C18H19N9O2/c1-3-26-22-17(20-24-26)19-12-13-9-10-15(16(11-13)28-2)29-18-21-23-25-27(18)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,22)

InChI Key

ZUBRNRYYZPHYRM-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.